3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Description
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is a heterocyclic carboxylic acid featuring a 1,3-oxazole core substituted at position 5 with a 2-fluorophenyl group and a propanoic acid side chain at position 2. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to its aromaticity and electronic properties. The 2-fluorophenyl substituent enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMTZISEJIKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structures and properties of the molecules involved.
Cellular Effects
It is likely that this compound can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid, also known as a derivative of oxazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H12FNO3
Molecular Weight: 235.23 g/mol
IUPAC Name: this compound
Melting Point: 141-142 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring structure is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can enhance binding affinity to target proteins.
The compound's fluorine substituent may also influence its lipophilicity and metabolic stability, potentially enhancing its bioavailability when administered.
Antimicrobial Activity
Research indicates that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid | 0.0039 - 0.025 | S. aureus, E. coli |
| Similar Oxazole Derivative | 0.0195 | Bacillus mycoides, C. albicans |
Anticancer Activity
Studies have suggested that oxazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study:
A study conducted on a related compound showed that it inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound activated caspases and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Toxicological Profile
While the biological activities are promising, understanding the toxicological implications is crucial for therapeutic applications. Preliminary studies indicate that similar oxazole derivatives exhibit low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to fully assess safety.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds, including 3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid, exhibit significant antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against E. coli and S. aureus, suggesting potential use in developing new antibiotics .
2. Anti-inflammatory Properties
The compound’s structure allows for interactions with biological targets involved in inflammatory pathways. Preliminary studies suggest that it could modulate inflammatory responses, making it a candidate for further investigation in anti-inflammatory drug development .
3. Cancer Research
Oxazole derivatives have been explored for their potential anticancer activities. The presence of the fluorophenyl group may enhance the compound's ability to interact with cancer cell receptors or enzymes involved in tumor growth. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation .
Agricultural Applications
1. Pesticide Development
Given its biological activity, this compound may be investigated for use in agricultural pesticides. Compounds with oxazole rings have demonstrated effectiveness against various pests and pathogens affecting crops .
2. Herbicide Potential
Research indicates that certain oxazole derivatives can affect plant growth regulators, suggesting the potential for herbicidal applications. This could lead to the development of selective herbicides that target specific weeds while minimizing harm to crops .
Environmental Science Applications
1. Environmental Risk Assessment
As an ionizable organic compound, understanding the environmental behavior of this compound is crucial for assessing its ecological impact. Studies on similar compounds have highlighted the importance of evaluating their persistence and toxicity in various environmental matrices .
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring’s substituents significantly influence physicochemical properties and bioactivity:
Table 1: Substituent Effects on Oxazole Derivatives
Key Observations :
Heterocycle Variations
Replacing the oxazole ring with other heterocycles modulates electronic and steric profiles:
Table 2: Heterocycle Variations
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid?
The synthesis typically involves a multi-step approach, starting with the condensation of 2-fluorobenzaldehyde derivatives with β-keto esters or amino acids to form the oxazole core. For example, hydrazone derivatives of similar oxazole-containing compounds have been synthesized via cyclocondensation reactions using acetic acid as a catalyst . Key steps include:
Q. How is the structural integrity of this compound verified in academic research?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., fluorophenyl group orientation).
- X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated for structurally related oxazole derivatives .
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., exact mass 234.0692 for CHFO) .
Q. What preliminary biological screening assays are recommended for evaluating its activity?
Initial screening often includes:
- Anti-inflammatory assays : COX-1/COX-2 inhibition (via enzyme-linked immunosorbent assays) and NF-κB pathway modulation, as seen in oxazole-based NSAIDs like oxaprozin .
- Anticancer activity : Cytotoxicity testing against cancer cell lines (e.g., HCT15, MDA-MB-231) using MTT assays .
- Analgesic potential : Tail-flick or acetic acid-induced writhing models in rodents .
Advanced Research Questions
Q. What mechanistic insights exist regarding its interaction with inflammatory pathways?
The compound’s oxazole core and fluorophenyl group may mimic structural motifs in known COX inhibitors. For example:
- COX-2 selectivity : The fluorine atom’s electronegativity could enhance binding affinity to COX-2’s hydrophobic pocket, similar to fluorinated NSAIDs .
- NF-κB suppression : Fluorophenyl-oxazole derivatives have been shown to inhibit IκB kinase, reducing pro-inflammatory cytokine production .
- Methodology : Use siRNA knockdown or luciferase reporter assays to confirm pathway involvement .
Q. How do structural modifications influence its pharmacological activity?
Structure-activity relationship (SAR) studies suggest:
- Oxazole substituents : Electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhance metabolic stability and target binding .
- Propanoic acid chain length : Shorter chains may reduce off-target effects but compromise solubility .
- Experimental validation : Synthesize analogs (e.g., replacing fluorine with chlorine) and compare IC values in enzymatic assays .
Q. What advanced analytical techniques are used to assess its metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite identification : High-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Plasma stability studies : Monitor degradation in plasma at 37°C over 24 hours .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Molecular docking : Predict binding modes with COX-2 or NF-κB using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration .
- MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) .
Methodological Considerations
- Contradiction resolution : If synthetic yields vary (e.g., due to competing substitution on N-3 vs. S-2 in oxazole formation), optimize reaction conditions (e.g., solvent polarity, temperature) .
- Safety protocols : Follow SDS guidelines for handling fluorinated compounds, including fume hood use and PPE (gloves, goggles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
